molecular formula C8H13N3O2 B8750252 4-Cyclohexyl-1,2,4-triazolidine-3,5-dione CAS No. 6525-04-8

4-Cyclohexyl-1,2,4-triazolidine-3,5-dione

Cat. No. B8750252
CAS RN: 6525-04-8
M. Wt: 183.21 g/mol
InChI Key: PQIFAEFKPDWIFG-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1,2,4-triazolidine-3,5-dione is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Cyclohexyl-1,2,4-triazolidine-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyclohexyl-1,2,4-triazolidine-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6525-04-8

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

4-cyclohexyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C8H13N3O2/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,9,12)(H,10,13)

InChI Key

PQIFAEFKPDWIFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)NNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

118 g of hydrazodicarbonamide and 100 g of cyclohexyl amine are stirred in 100 ml of N-methyl pyrrolidone for 2 hours at 160° C., for 7 hours at 175° C. and for 10 hours at 200° C. The solvent is then distilled off in vacuo and the residue is triturated with 100 ml of a 10% sodium hydroxide solution. The deposit is isolated by filtration under suction and the filtrate is neutralised with 10% hydrochloric acid. A deposit is precipitated and is isolated by filtration under suction, washed with water and dried in vacuo, giving 132 g (76% of the theoretical yield) of 4-cyclohexyl-1,2,4-triazolidine-3,5-dione (identical with the compounds produced in accordance with Example 2).
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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